molecular formula C17H23NO6 B554404 Z-Glu(OtBu)-OH CAS No. 3886-08-6

Z-Glu(OtBu)-OH

Cat. No. B554404
CAS RN: 3886-08-6
M. Wt: 337,37 g/mole
InChI Key: GLMODRZPPBZPPB-ZDUSSCGKSA-N
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Description

Z-Glu(OtBu)-OH is a derivative of glutamic acid . It is used in peptide synthesis and has been commercially used as an ergogenic supplement .


Molecular Structure Analysis

The molecular formula of Z-Glu(OtBu)-OH is C17H23NO6 . The molecular weight is 337.37 .


Physical And Chemical Properties Analysis

Z-Glu(OtBu)-OH is a solid substance that is white to off-white in color . It has a molecular weight of 337.37 and a molecular formula of C17H23NO6 .

Scientific Research Applications

“Z-Glu(OtBu)-OH” is a chemical compound with the CAS Number 5891-45-2 . Its molecular weight is 337.37 . It’s also known as (S)-4-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid . It’s typically stored in a dark place, sealed in dry, at room temperature . to 98% .

“Z-Glu(OtBu)-OH” is a glutamic acid derivative and it has been commercially used as an ergogenic supplement . Here are some of its applications:

  • Ergogenic Supplements
    • Application : Amino acids and their derivatives, including “Z-Glu(OtBu)-OH”, are often used as ergogenic supplements . Ergogenic supplements are designed to enhance physical performance, stamina, or recovery.
    • Method : These supplements are typically consumed orally in the form of capsules or powders, often mixed with liquids for easier consumption .
    • Outcome : They can influence the secretion of anabolic hormones, supply fuel during exercise, improve mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

properties

IUPAC Name

(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-9-13(15(20)21)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMODRZPPBZPPB-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Glu(OtBu)-OH

CAS RN

3886-08-6
Record name 5-(1,1-Dimethylethyl) hydrogen N-[(phenylmethoxy)carbonyl]-L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3886-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-tert-Butyl N-((phenylmethoxy)carbonyl)-L-glutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003886086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-tert-butyl N-[(phenylmethoxy)carbonyl]-L-glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.293
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
G Zanotti, F Rossi, M Saviano, T Tancredi… - Journal of the …, 1995 - ACS Publications
The conformational analysis of cyc/o [Pro-Phe-Phe-Ala-Glu (OtBu)] 2, in the solid state and in solution, has been carried out by X-ray diffraction and NMR spectroscopy. The structure of …
Number of citations: 13 pubs.acs.org
A Loffet, N Galeotti, P Jouin, B Castro - Tetrahedron letters, 1989 - Elsevier
Tert-butyl fluorocarbonate (Boc-F) is efficiently used for the synthesis of tert-butyl esters of N-protected amino acids. The reaction proceeds at room temperature and under mild …
Number of citations: 23 www.sciencedirect.com
T Schnitzer, RL Ganzoni, H Wennemers - Tetrahedron, 2020 - Elsevier
The effect of the β-turn hydrogen bond on the trans/cis conformer ratio and the catalytic performance of the peptidic catalyst H-dPro-Pro-Glu-NH 2 was investigated. Different electron …
Number of citations: 5 www.sciencedirect.com
J Hiebl, H Baumgartner, I Bernwieser… - The Journal of …, 1999 - Wiley Online Library
Linear and convergent routes for the large‐scale preparation of the hematoregulatory nonapeptide (Glp‐Glu‐Asp) 2 ‐DAS‐(Lys) 2 (2, SK&F 107647) were investigated. A convergent …
Number of citations: 32 onlinelibrary.wiley.com
S Blanquer, J Tailhades, V Darcos… - Journal of Polymer …, 2010 - Wiley Online Library
Novel 5‐Z‐amino‐δ‐valerolactone (5‐NHZ‐VL) was synthesized with an aim to prepare degradable polyesters and copolyesters having amino pendant groups. Following a …
Number of citations: 40 onlinelibrary.wiley.com
K Medzihradszky - The Chemistry of Polypeptides: Essays in Honor of Dr …, 1973 - Springer
Of the numerous biologically active polypeptides of the anterior pituitary, the adrenocorticotropic hormone (ACTH) has been the most thoroughly investigated. The corticotropins have …
Number of citations: 1 link.springer.com
M Venanzi, S Cianfanelli… - Journal of Peptide …, 2014 - Wiley Online Library
A new metalloenzyme formed by a Fe(III)‐mesoporphyrin IX functionalized by two helical decapeptides was synthesized to mimic function and structural features of a hemoprotein active …
Number of citations: 6 onlinelibrary.wiley.com
EWJ Gates, A Prince-Hallée, Y Heidari, A Sedighi… - Biochemistry, 2023 - ACS Publications
Transglutaminases (TGases) are a family of calcium-dependent enzymes primarily known for their ability to cross-link proteins. Transglutaminase 2 (TG2) is one isozyme in this family …
Number of citations: 3 pubs.acs.org
PK Mandal, Z Ren, X Chen, C Xiong… - Journal of medicinal …, 2009 - ACS Publications
In cancer cells, signal transducer and activator of transcription 3 (Stat3) participates in aberrant growth, survival, angiogenesis, and invasion signals and is a validated target for …
Number of citations: 56 pubs.acs.org
A TURÁN, S BAJUSZ - International Journal of Peptide and …, 1980 - Wiley Online Library
A novel synthesis of human CLIP, a peptide corresponding to the sequence of human ACTH‐(18–39) is described. The dodecapeptide chain was assembled by a combination of …
Number of citations: 4 onlinelibrary.wiley.com

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